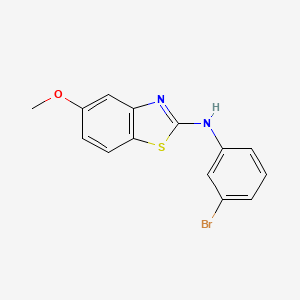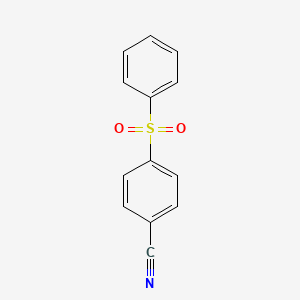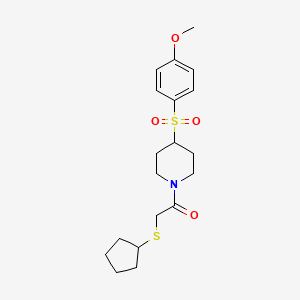![molecular formula C12H16ClNO2S B2905259 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide CAS No. 2411306-86-8](/img/structure/B2905259.png)
2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide, also known as CMA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of amides and has a molecular weight of 308.81 g/mol.
作用机制
The exact mechanism of action of 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide has been shown to selectively inhibit COX-2, which is involved in the inflammatory response, while sparing COX-1, which is involved in the production of prostaglandins that protect the gastrointestinal tract.
Biochemical and Physiological Effects
2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce the proliferation of cancer cells in vitro. 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide has a half-life of approximately 2.5 hours in rats and is metabolized by the liver.
实验室实验的优点和局限性
One advantage of using 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide in lab experiments is its specificity for COX-2 inhibition, which may reduce the risk of gastrointestinal side effects compared to non-selective COX inhibitors. However, 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide has a relatively short half-life and may require frequent dosing in animal studies. Additionally, the synthesis of 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide is complex and may be challenging for some laboratories.
未来方向
Future research on 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide could focus on its potential use in the treatment of neuropathic pain and cancer. Studies could investigate the optimal dosing and administration schedule of 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide in animal models. Further research could also investigate the potential side effects of 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide and its interaction with other drugs. Additionally, the development of more efficient synthesis methods for 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide could facilitate its use in future research.
合成方法
The synthesis of 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide involves the reaction of 4-methylsulfinylphenylacetic acid with thionyl chloride to form 4-methylsulfinylphenylacetyl chloride. This intermediate is then reacted with N-methylacetamide and 2-chloroacetyl chloride in the presence of triethylamine to yield 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide. The purity of the compound can be increased by recrystallization from ethanol.
科学研究应用
2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide has been studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. It has been shown to inhibit the production of prostaglandins and cytokines, which are involved in the inflammatory response. 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide has also been investigated for its potential use in the treatment of neuropathic pain and cancer.
属性
IUPAC Name |
2-chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S/c1-9(14(2)12(15)8-13)10-4-6-11(7-5-10)17(3)16/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQISOJDKUXZPSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)C)N(C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

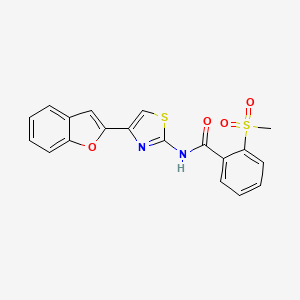
![2-chloro-N-[6-(piperidin-1-yl)pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B2905177.png)
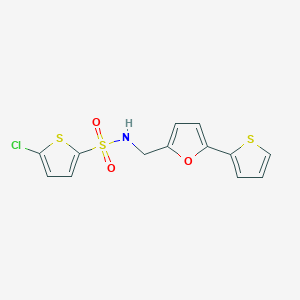
![1-(5-Chloro-2-methylphenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2905180.png)
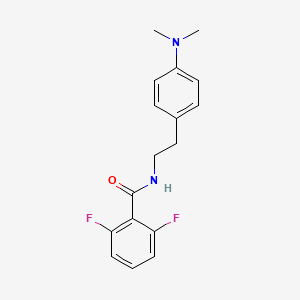
![N-(1-cyanocyclopentyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2905183.png)
![5-fluoro-1-[(2R,5R)-5-methyloxolane-2-carbonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2905185.png)
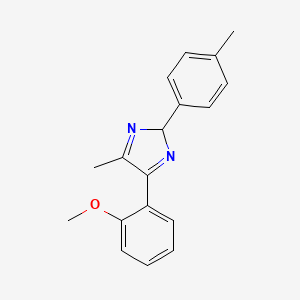
![(10Z)-10-(phenylmethylidene)-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaene-9,19-dione](/img/structure/B2905190.png)
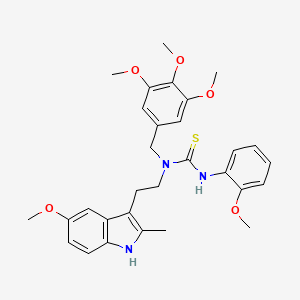
![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2905194.png)
